REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[O:10][N:9]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]1[C:15]#[N:16])=[O:5])[CH3:2].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]([CH3:13])([CH3:12])[CH3:14])[C:7]=1[C:15]#[N:16])=[O:5])[CH3:2]
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Name
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3-tert-Butyl-4-cyano-4,5-dihydro-isoxazole-5-carboxylic acid ethyl ester
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(=O)C1C(C(=NO1)C(C)(C)C)C#N
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Name
|
|
Quantity
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2.41 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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hexanes
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Quantity
|
2 mL
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Type
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solvent
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Type
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WASH
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Details
|
the precipitate was washed once with toluene (4 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on a 24-g SiO2 pre-packed column
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Type
|
WASH
|
Details
|
eluting with 0:1-1:4 EtOAc-hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C(=NO1)C(C)(C)C)C#N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |